molecular formula C22H20O B14318696 2-Pyren-4-ylcyclohexan-1-ol CAS No. 111209-32-6

2-Pyren-4-ylcyclohexan-1-ol

Cat. No.: B14318696
CAS No.: 111209-32-6
M. Wt: 300.4 g/mol
InChI Key: STBJRWKSXSYQRI-UHFFFAOYSA-N
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Description

2-Pyren-4-ylcyclohexan-1-ol is an organic compound with the molecular formula C22H20O. It features a cyclohexane ring substituted with a pyrene moiety and a hydroxyl group. This compound is notable for its aromatic structure, which includes multiple rings and a secondary alcohol functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyren-4-ylcyclohexan-1-ol typically involves the following steps:

    Formation of the Pyrene Moiety: Pyrene can be synthesized through the cyclization of aromatic hydrocarbons.

    Attachment to Cyclohexane: The pyrene moiety is then attached to a cyclohexane ring through a Friedel-Crafts alkylation reaction.

    Introduction of the Hydroxyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Friedel-Crafts alkylation and subsequent oxidation processes. These methods are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Pyren-4-ylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyren-4-ylcyclohexan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyren-4-ylcyclohexan-1-ol involves its interaction with molecular targets through its aromatic rings and hydroxyl group. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated by its ability to form stable complexes with proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyren-4-ylcyclohexan-1-ol is unique due to its combination of a large aromatic system (pyrene) and a cyclohexane ring with a hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

111209-32-6

Molecular Formula

C22H20O

Molecular Weight

300.4 g/mol

IUPAC Name

2-pyren-4-ylcyclohexan-1-ol

InChI

InChI=1S/C22H20O/c23-20-10-2-1-8-17(20)19-13-16-7-3-5-14-11-12-15-6-4-9-18(19)22(15)21(14)16/h3-7,9,11-13,17,20,23H,1-2,8,10H2

InChI Key

STBJRWKSXSYQRI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=CC3=CC=CC4=C3C5=C(C=CC=C25)C=C4)O

Origin of Product

United States

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